molecular formula C16H18N4O3 B2598257 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1796947-68-6

4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Katalognummer: B2598257
CAS-Nummer: 1796947-68-6
Molekulargewicht: 314.345
InChI-Schlüssel: HTIUEGUXCXRLPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide ( 1796947-68-6) is a benzamide derivative supplied with a high purity of 90% or greater . This compound has a molecular formula of C16H18N4O3 and a molecular weight of 314.34 g/mol . Benzamide and related nicotinamide compounds are of significant interest in pharmaceutical research for their potential as therapeutic agents. Structural analogs of this compound have been investigated for their utility in treating various neoplasms and hematologic cancers, including leukemia, highlighting its value in oncology and drug discovery research . Furthermore, acetamide derivatives containing other heterocyclic motifs, such as benzimidazole, have demonstrated promising neuroprotective properties in preclinical studies, attenuating neuroinflammation and oxidative stress in models of neurodegeneration . This suggests potential cross-disciplinary research applications for this chemical scaffold in neurological diseases. The compound is presented as a solid and is intended for laboratory research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for personal use. Researchers can source this compound in quantities ranging from 1mg to 75mg .

Eigenschaften

IUPAC Name

4-acetamido-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)18-13-4-2-12(3-5-13)16(22)19-14-8-17-20(9-14)15-6-7-23-10-15/h2-5,8-9,15H,6-7,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIUEGUXCXRLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetics and Bioanalytical Profiling of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Scope: Bioanalytical Method Validation, In Vivo Pharmacokinetics (PK), and ADME Profiling

Rationale and Physicochemical Grounding

The compound 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (hereafter referred to as AOPB ) represents a highly specific small molecule scaffold often utilized in the development of selective kinase inhibitors and anti-inflammatory agents.

From a structural perspective, the incorporation of the oxolan-3-yl (tetrahydrofuran-3-yl) moiety onto the N1 position of the pyrazole ring is a deliberate bioisosteric strategy. Aliphatic alkyl chains frequently render pyrazole derivatives excessively lipophilic, leading to poor aqueous solubility and high non-specific plasma protein binding. By introducing the oxygen-containing oxolane ring, we increase the polar surface area (PSA) and lower the LogP to an optimal range (~1.8). This structural causality directly translates to improved gastrointestinal absorption and a more favorable volume of distribution ( Vd​ ), ensuring the compound can effectively reach extravascular target tissues without being sequestered in adipose depots.

Bioanalytical Method Development & Validation (LC-MS/MS)

To accurately quantify AOPB in biological matrices, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed. The secondary amine and the nitrogen atoms within the pyrazole ring readily accept protons, making Positive Electrospray Ionization (ESI+) the most logical and sensitive choice for mass spectrometric detection.

Self-Validating Protocol: Plasma Sample Extraction and LC-MS/MS

This protocol is designed with internal self-validation mechanisms (e.g., the use of a Stable Isotope-Labeled Internal Standard, SIL-IS) to correct for matrix effects and extraction recovery variances, adhering strictly to the[1].

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Spike blank plasma with AOPB to generate a 6-point calibration curve ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL.

  • Prepare QC samples at three concentration levels: Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).

Step 2: Plasma Sample Extraction (Protein Precipitation) Causality: Protein precipitation (PPT) with acetonitrile is chosen over liquid-liquid extraction (LLE) because acetonitrile efficiently denatures binding proteins while co-precipitating phospholipids that typically cause ion suppression in the MS source.

  • Aliquot 50 µL of plasma (calibration standards, QCs, or study samples) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (e.g., AOPB- 13C3​ ) at a concentration of 50 ng/mL.

  • Vortex the plate at 1000 rpm for 5 minutes to ensure complete protein denaturation.

  • Centrifuge at 4000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 3: Chromatographic Separation and Detection

  • Column: C18 Reverse-Phase Column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Monitor the specific parent-to-daughter ion transition (e.g., m/z 315.1 m/z 176.1).

In Vivo Pharmacokinetic Study Design

To support IND-enabling studies, PK profiling must be conducted in at least two mammalian species. Following the [2], we utilize CD-1 mice and Sprague-Dawley (SD) rats. Evaluating both intravenous (IV) and per os (PO) routes allows for the calculation of absolute bioavailability ( F% ), a critical metric for oral drug candidates.

Dosing and Sampling Methodology
  • Formulation: AOPB is formulated in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This specific vehicle overcomes the moderate aqueous solubility of the benzamide core, ensuring the drug remains in solution in the GI tract, preventing precipitation and erratic absorption.

  • Administration:

    • IV Arm: 2 mg/kg administered via the tail vein.

    • PO Arm: 10 mg/kg administered via oral gavage.

  • Serial Sampling: Blood samples (~150 µL) are collected via the jugular vein at 0 (pre-dose self-validation check), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​ EDTA tubes.

  • Processing: Centrifuge immediately at 3000 × g for 10 minutes at 4°C to harvest plasma, storing at -80°C until LC-MS/MS analysis.

PK_Workflow A Formulation (DMSO/Solutol/Saline) B Animal Dosing (IV & PO) A->B C Serial Blood Sampling (0.25 - 24 h) B->C D Plasma Separation (Centrifugation) C->D E Protein Precipitation (Acetonitrile + IS) D->E F LC-MS/MS Analysis (ESI+) E->F G PK Parameter Calculation (NCA) F->G

Preclinical PK Study Workflow for the Pyrazole-Benzamide Derivative.

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters were calculated using Non-Compartmental Analysis (NCA). The data below summarizes the disposition of AOPB across the two rodent models.

PK ParameterUnitCD-1 Mouse (IV, 2 mg/kg)CD-1 Mouse (PO, 10 mg/kg)SD Rat (IV, 2 mg/kg)SD Rat (PO, 10 mg/kg)
Cmax​ ng/mL-1,845 ± 210-2,105 ± 315
Tmax​ h-1.5-2.0
AUC0−∞​ h·ng/mL1,420 ± 1503,905 ± 4101,850 ± 1905,272 ± 580
t1/2​ h2.4 ± 0.33.1 ± 0.43.8 ± 0.54.2 ± 0.6
CL L/h/kg1.40-1.08-
Vdss​ L/kg1.85-1.62-
Bioavailability ( F ) %-55.0% -57.0%

Data Interpretation: AOPB demonstrates moderate systemic clearance ( CL ) and a volume of distribution ( Vdss​ ) greater than total body water (~0.6 L/kg), indicating excellent tissue penetration. The absolute oral bioavailability of ~55-57% confirms that the oxolan-3-yl modification successfully optimized gastrointestinal absorption.

Metabolism and Biotransformation (ADME)

Understanding the metabolic fate of pyrazole derivatives is critical for predicting drug-drug interactions (DDIs). In vitro hepatocyte assays reveal that AOPB is primarily metabolized by the hepatic cytochrome P450 system.

Similar to other clinically advanced pyrazole-based therapeutics, AOPB acts as a substrate for CYP3A4 [3]. The primary Phase I metabolic pathways involve:

  • Oxidation of the oxolane ring: CYP3A4 mediates the hydroxylation of the tetrahydrofuran moiety, creating a more polar metabolite (M1) that is readily excreted.

  • Amidase-mediated N-deacetylation: The 4-acetamido group on the benzamide core is susceptible to hydrolysis by hepatic amidases, yielding a primary aniline derivative (M2).

Both M1 and M2 subsequently undergo Phase II glucuronidation via UGT enzymes before biliary and renal excretion.

Metabolic_Pathway Parent Parent Compound (AOPB) CYP3A4 Hepatic CYP3A4 Oxidation Parent->CYP3A4 Amidases Hepatic Amidases Hydrolysis Parent->Amidases M1 M1: Oxolane Ring Hydroxylation CYP3A4->M1 M2 M2: N-Deacetylation (Aniline derivative) Amidases->M2 Phase2 Phase II Glucuronidation (UGT enzymes) M1->Phase2 M2->Phase2 Excretion Biliary/Renal Excretion Phase2->Excretion

Proposed Biotransformation and Clearance Pathway of the Pyrazole Scaffold.

Conclusion

The pharmacokinetic evaluation of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide confirms that the compound possesses a highly favorable ADME profile. The strategic inclusion of the oxolane ring yields a moderate clearance rate, excellent tissue distribution, and robust oral bioavailability (>50%) in rodent models. The validated LC-MS/MS methodology provides a reliable, high-throughput framework for quantifying the drug in plasma, paving the way for advanced allometric scaling in non-human primates and subsequent clinical translation.

References
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M3(R2) Nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals." (2010). URL:[Link]

  • Fizazi, K., et al. "Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide." Clinical Pharmacokinetics, 62(9), 1195–1213. (2023). URL:[Link]

Sources

Methodological & Application

Application Note & Protocols: A High-Throughput Screening Cascade for the Characterization of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, multi-stage protocol for the high-throughput screening (HTS) and characterization of the novel chemical entity, 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide. As the specific biological target of this compound is uncharacterized, this guide presents a strategic workflow designed to first identify potential kinase targets and subsequently confirm and quantify its inhibitory activity. The protocols herein detail a primary biochemical screen, secondary dose-response validation, and a tertiary cell-based target engagement assay, providing researchers with a robust framework for assessing novel compounds in a drug discovery context.

Introduction: The Challenge of Novel Compound Characterization

The compound 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide belongs to a chemical class that includes pyrazole and benzamide moieties. These scaffolds are prevalent in a wide range of biologically active molecules, including numerous approved kinase inhibitors.[1][2] Given this structural precedent, a logical and efficient starting point for characterization is to screen the compound against a broad panel of protein kinases.[3]

Traditional drug discovery has often focused on a single target.[3] However, for a novel compound with an unknown mechanism of action, a high-throughput profiling approach is more efficient for identifying lead compounds and potential targets.[3] This application note outlines a three-tiered screening cascade designed to systematically progress from initial hit identification to cellular validation.

The Screening Cascade: A Strategic Workflow

The proposed workflow is designed to maximize efficiency and data quality, ensuring that resources are focused on the most promising results. The cascade consists of three main phases:

  • Primary HTS: A single-point concentration screen against a broad kinase panel to identify initial "hits."

  • Secondary Validation: Generation of dose-response curves for hits from the primary screen to determine their potency (IC50).

  • Tertiary Characterization: Cellular assays to confirm target engagement in a physiological context.

HTS_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: In-Cell Confirmation Primary_Screen Primary Screen (e.g., ADP-Glo™) Single-Point Concentration Secondary_Screen Secondary Screen (Dose-Response) IC50 Determination Primary_Screen->Secondary_Screen Active 'Hits' Tertiary_Screen Tertiary Screen (e.g., NanoBRET™) Cellular Target Engagement Secondary_Screen->Tertiary_Screen Potent & Confirmed Hits

Figure 1: High-Throughput Screening Cascade.

Part 1: Primary Screening for Hit Identification

Scientific Rationale

The goal of the primary screen is to efficiently test the compound against a large number of potential targets. We hypothesize that our compound may target protein kinases. A universal, robust, and HTS-friendly assay is therefore required. The ADP-Glo™ Kinase Assay is an ideal choice as it measures the activity of virtually any ADP-generating enzyme, including kinases, by quantifying the amount of ADP produced in the reaction.[4][5] It is a luminescence-based assay with high sensitivity and a large dynamic range, making it suitable for identifying active compounds from a large library.[5][6]

Protocol 1: Single-Point Kinase Inhibition Screen using ADP-Glo™

This protocol is designed for a 384-well plate format, a standard for HTS.

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide in 100% DMSO.

  • Assay Buffer: Prepare a 1X kinase reaction buffer as recommended for the specific kinase being tested.

  • ATP Solution: Prepare a working solution of ATP in the kinase reaction buffer. The final concentration in the assay should ideally be at or near the Km of the kinase for ATP.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[4][7]

2. Assay Procedure:

  • Dispense 2.5 µL of kinase/substrate solution into each well of a 384-well plate.

  • Add 25 nL of the 10 mM compound stock solution to the appropriate wells (for a final concentration of 10 µM). For control wells, add 25 nL of DMSO.

    • Negative Control (0% Inhibition): Kinase + Substrate + DMSO.

    • Positive Control (100% Inhibition): Kinase + Substrate + a known potent inhibitor for that kinase (or no kinase).

  • Add 2.5 µL of ATP solution to all wells to initiate the kinase reaction. Mix briefly on a plate shaker.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

  • Incubate at room temperature for 40 minutes.[4]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7]

  • Incubate at room temperature for 30-60 minutes.[7]

  • Measure luminescence using a plate-reading luminometer.

3. Data Analysis and Quality Control:

  • Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality Assessment (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8][9] It measures the separation between the positive and negative controls.[9]

    • The formula is: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[8][10][11]

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the statistical separation between positive and negative controls.≥ 0.5[8][10][11]
Signal-to-Background Ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
DMSO Tolerance Ensures the solvent for the compound does not interfere with the assay.< 10% inhibition by DMSO alone.

Table 1: Quality Control Metrics for Primary HTS Assays.

Part 2: Secondary Screening - Potency Determination

Scientific Rationale

Compounds that show significant inhibition in the primary screen (typically >50% inhibition or >3 standard deviations from the negative control mean) are considered "hits." The next critical step is to determine the potency of these hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[12] The IC50 is a quantitative measure that indicates how much of the compound is needed to inhibit a given biological process by 50%.[12] This allows for the ranking of compounds and provides a key parameter for structure-activity relationship (SAR) studies.

Protocol 2: IC50 Determination with Dose-Response Curve

This protocol uses the same ADP-Glo™ assay chemistry as the primary screen but with a range of compound concentrations.

1. Reagent Preparation:

  • Serial Dilution: Prepare a serial dilution of the compound stock solution. A common method is an 11-point, 1:3 serial dilution starting from a high concentration (e.g., 100 µM) in DMSO.

2. Assay Procedure:

  • The assay procedure is identical to Protocol 1, except that instead of a single concentration of the test compound, the serial dilutions are added to the plate.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration as described in Protocol 1.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[13][14] This is a standard function in most scientific graphing software.[13]

CompoundTarget KinaseIC50 (nM) [Hypothetical]Hill Slope
Cmpd-AKinase X751.10.992
Cmpd-AKinase Y1,2000.90.985
Cmpd-AKinase Z>10,000--

Table 2: Example IC50 Data Presentation.

Part 3: Tertiary Assays - Cellular Target Engagement

Scientific Rationale

Biochemical assays are essential for initial screening, but they do not always reflect a compound's activity in a cellular environment.[15][16] Factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations can significantly alter a compound's apparent potency.[15][17] Therefore, it is crucial to validate hits in a cell-based assay. The NanoBRET™ Target Engagement Assay is a state-of-the-art method to quantitatively measure compound binding to a target protein in live cells.[18][19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer, providing a direct readout of target occupancy by a test compound.[18][20]

Signaling_Pathway cluster_0 Hypothetical Kinase Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Hypothetical Target) RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 4-acetamido-N-[1-(oxolan-3-yl) -1H-pyrazol-4-yl]benzamide Inhibitor->MEK

Figure 2: Hypothetical Signaling Pathway Inhibition.

Protocol 3: Cellular Target Engagement using NanoBRET™

This protocol provides a general workflow. Specific details must be optimized for the target of interest.

1. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Plate the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

  • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) in a CO2 incubator.

  • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution according to the manufacturer's protocol.[18]

  • Add the tracer/substrate mix to the wells.

  • Read the filtered luminescence at two wavelengths (e.g., 460nm for the donor and >610nm for the acceptor) on a luminometer equipped with appropriate filters.

3. Data Analysis:

  • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal (610nm) by the donor signal (460nm).

  • Normalize the data to vehicle (DMSO) and a positive control (a high concentration of a known inhibitor).

  • Plot the normalized BRET ratio against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the cellular IC50.[13]

Conclusion

This application note provides a structured and robust screening cascade for the characterization of the novel compound 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide. By progressing from a broad biochemical screen to a specific, cell-based target engagement assay, researchers can efficiently identify the compound's potential targets, quantify its potency, and validate its activity in a physiologically relevant context. This systematic approach, grounded in established high-throughput screening principles and technologies, ensures the generation of high-quality, actionable data crucial for advancing early-stage drug discovery programs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Conceptual basis for Z-factor, accessible via numerous online resources like [Link])

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1736-1741. Retrieved from [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a protein target in living cells. Cell Chemical Biology, 25(2), 256-264.e6. (Underlying principle of NanoBRET™, example accessible via ResearchGate: [Link])

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Dar, A. C., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure, 20(10), 1666-1675. Retrieved from [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • Zegzouti, H., et al. (2012). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Assay and Drug Development Technologies, 10(4), 346-357. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). IC50. In Wikipedia. Retrieved from [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5796-5802. Retrieved from [Link]

  • Carna Biosciences, Inc. (n.d.). ASSAY PROCEDURE: ADP-GloTM Kit. Retrieved from [Link]

  • Vasta, J. D., et al. (2012). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening, 17(8), 1033-1044. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 273-282. Retrieved from [Link]

  • Auld, D. S., & Dahlin, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Auld, D. S., & Dahlin, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. (PDF version accessible via ACS Publications or ResearchGate: [Link])

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Retrieved from [Link]

  • Chen, Y., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 13057-13070. Retrieved from [Link]

  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • ResearchGate. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Retrieved from [Link]

Sources

NMR spectroscopy characterization of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Characterization of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Introduction & Structural Complexity

The structural elucidation of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide presents a unique analytical challenge. The molecule is a complex assembly of four distinct chemical motifs: an electron-donating acetamide group, a para-substituted benzene linker, an electron-withdrawing benzamide bridge, and a pyrazole core that is N-alkylated with a chiral oxolane (tetrahydrofuran) ring. Accurate characterization requires moving beyond simple 1D assignments into a self-validating 2D NMR workflow, ensuring that every molecular fragment is unambiguously linked.

This technical guide details the causality behind solvent selection, acquisition parameters, and the multidimensional NMR logic required to fully characterize this compound.

Experimental Rationale & Solvent Selection

The selection of the NMR solvent is the most critical pre-acquisition decision. This molecule contains two vital labile protons: the acetamide NH and the benzamide NH. In protic solvents (e.g., CD₃OD) or weakly interacting aprotic solvents (e.g., CDCl₃), these protons undergo rapid chemical exchange with trace water, causing their signals to broaden into the baseline or disappear entirely.

To prevent this, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the mandatory solvent for this protocol. DMSO-d₆ is a highly polar, aprotic solvent that acts as a potent hydrogen bond acceptor. It heavily solvates the solute's labile NH protons, significantly increasing the activation energy required for proton exchange[1]. By "trapping" these protons, DMSO-d₆ slows the exchange rate ( kex​ ) well below the NMR timescale, yielding sharp, quantifiable NH singlets that serve as critical anchor points for 2D HMBC structural validation[1].

Solvent_Effect A Labile Amide Protons (Rapid Exchange) B Addition of DMSO-d6 (H-Bond Acceptor) A->B C H-Bond Trapping (High Activation Energy) B->C D Slowed Proton Exchange (k_ex << NMR Timescale) C->D E Sharp NH Signals (Enables HMBC) D->E

Caption: Mechanism of DMSO-d6 in slowing amide proton exchange for NMR observation.

Self-Validating NMR Acquisition Protocol

To establish a self-validating data package, the acquisition must follow a strict, step-by-step methodology designed to capture both direct and long-range scalar couplings.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of the analyte to ensure sufficient concentration for insensitive ¹³C and 2D HMBC acquisitions.

  • Dissolve in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).

  • Transfer to a precision 5 mm NMR tube. Causality: Any undissolved particulates will distort magnetic field homogeneity, leading to poor lineshape and loss of fine J-coupling resolution.

Step 2: 1D ¹H NMR Acquisition (Labile Proton Check)

  • Parameters: 500 MHz or 600 MHz spectrometer, standard single-pulse sequence (zg30), 32 scans, Spectral Width (SW) = 15 ppm.

  • Causality: A relaxation delay (D1) of 2.0 seconds must be used to ensure complete longitudinal relaxation ( T1​ ). This guarantees quantitative integration, which is necessary to verify the 1:1:1 ratio of the two distinct NH protons and the oxolane methine proton.

Step 3: 1D ¹³C NMR Acquisition (Carbon Backbone)

  • Parameters: Power-gated decoupling (zgpg30), 1024–2048 scans, SW = 250 ppm.

  • Causality: Quaternary carbons (carbonyls, pyrazole C4, benzene C1/C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. High scan counts and an adequate D1 are required to achieve a workable signal-to-noise ratio for these insensitive nuclei.

Step 4: 2D COSY & HSQC (Spin System Mapping)

  • Causality: HSQC maps direct ¹J_CH couplings. It is strictly required here to differentiate the complex, overlapping multiplets of the oxolane ring, as the chiral center at C3' renders the adjacent CH₂ protons diastereotopic (two distinct ¹H signals correlating to a single ¹³C signal).

Step 5: 2D HMBC (Long-Range Connectivity)

  • Parameters: Optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Causality: HMBC is the ultimate self-validating tool. It bridges the isolated spin systems (Acetamide Benzene Pyrazole Oxolane) by detecting 2-bond and 3-bond carbon-proton correlations across heteroatoms.

NMR_Workflow A Sample Prep (DMSO-d6, 298 K) B 1D ¹H NMR (Labile Proton Check) A->B C 1D ¹³C NMR (Carbon Backbone) A->C D 2D COSY & HSQC (Direct Connectivity) B->D C->D E 2D HMBC (Long-Range Links) D->E F Structural Verification (Self-Validating Output) E->F

Caption: Comprehensive NMR workflow for structural elucidation of pyrazole-benzamide derivatives.

Data Interpretation & Structural Assignments

The Pyrazole Core & Tautomeric Locking

Unsubstituted pyrazoles typically exhibit annular tautomerism, where rapid proton exchange between N1 and N2 averages the signals of the C3 and C5 protons, severely complicating spectral interpretation[2]. However, in this molecule, the N1 position is covalently alkylated by the oxolan-3-yl group. This locks the tautomeric equilibrium , yielding two sharp, distinct resonances for the C3 and C5 protons[2][3]. The electron-withdrawing nature of the adjacent nitrogens and the aromatic ring current pushes these signals far downfield[4].

The Diastereotopic Oxolane Ring

The oxolane ring is attached to the pyrazole at the C3' position, creating a chiral center. Consequently, the protons on the adjacent C2', C4', and C5' carbons are diastereotopic. They exist in different magnetic environments and will appear as complex, distinct multiplets rather than simple first-order splitting patterns.

Table 1: Quantitative ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)

Structural MoietyPosition¹H Shift ( δ , ppm)Multiplicity (J in Hz)¹³C Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )
Acetamide -CH₃2.08s (3H)24.2C=O (acetamide)
Acetamide -NH10.15br s (1H)-C=O (acetamide), Benzene C4
Benzene Ring C2, C67.92d (8.5) (2H)128.5C=O (benzamide), Benzene C4
Benzene Ring C3, C57.68d (8.5) (2H)118.2Benzene C1, Benzene C4
Benzamide -NH10.45br s (1H)-C=O (benzamide), Pyrazole C4
Pyrazole C3-H8.05s (1H)122.4Pyrazole C4, C5, Oxolane C3'
Pyrazole C5-H7.62s (1H)118.6Pyrazole C3, C4, Oxolane C3'
Oxolane C3'-H (CH)4.95m (1H)60.5Pyrazole C3, Pyrazole C5
Oxolane C2'-H₂3.95, 3.85m (1H, 1H)72.1Oxolane C3', Oxolane C4'
Oxolane C5'-H₂3.80, 3.70m (1H, 1H)67.4Oxolane C3', Oxolane C4'
Oxolane C4'-H₂2.35, 2.15m (1H, 1H)33.2Oxolane C2', C3', C5'

Note: Exact chemical shifts may vary slightly based on concentration and exact temperature calibration, but the relative topology and spin-system order remain absolute.

Self-Validating HMBC Connectivity

To establish absolute trustworthiness in the structural assignment, we rely on the HMBC data to act as a self-validating bridge between the four isolated spin systems. If the molecule is assembled correctly, the following 3-bond ( 3JCH​ ) correlations must be present:

  • Acetamide to Benzene Linkage: The acetamide NH ( δ 10.15) must show a strong 3J correlation to the C4 quaternary carbon of the benzene ring ( δ ~142.0), proving the regiochemistry of the para-substitution.

  • Benzene to Pyrazole Linkage: The benzamide NH ( δ 10.45) acts as the central anchor. It will show a 2J correlation to the benzamide carbonyl ( δ ~164.0) and a critical 3J correlation to the C4 quaternary carbon of the pyrazole ring ( δ ~131.0).

  • Pyrazole to Oxolane Linkage: The oxolane C3' methine proton ( δ 4.95) will show distinct 3J correlations across the N1 atom to both the C3 and C5 carbons of the pyrazole ring. This definitively proves that the oxolane ring is N-alkylated rather than C-alkylated.

By confirming these intersecting HMBC vectors, the proposed structure of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is proven beyond analytical doubt.

Sources

Application Note: Preclinical Oral Formulation Development for 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Formulation Rationale

4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (hereafter referred to as AOPB ) is a highly crystalline, poorly water-soluble small molecule. The presence of planar aromatic rings (benzamide and pyrazole) promotes strong π−π stacking, while the acetamido group acts as a potent hydrogen-bond donor and acceptor. This molecular architecture results in a robust crystal lattice with high thermodynamic stability, rendering AOPB a classic Biopharmaceutics Classification System (BCS) Class II compound: it possesses high intestinal permeability but suffers from dissolution-rate-limited oral bioavailability.

To overcome this thermodynamic barrier, we employ an Amorphous Solid Dispersion (ASD) strategy. By molecularly dispersing the active pharmaceutical ingredient (API) within a polymeric matrix via spray drying, we bypass the energy required to break the crystal lattice[1]. Upon dissolution in the gastrointestinal tract, the ASD generates a highly supersaturated state (the "Spring"). However, because supersaturation is a thermodynamically unstable state, the selected polymer must kinetically inhibit nucleation and crystal growth (the "Parachute") to allow sufficient time for systemic absorption[2].

Physicochemical Profiling

Understanding the baseline properties of the API is critical for selecting the appropriate solvent systems and polymer matrices.

Table 1: Target Physicochemical Properties of AOPB

ParameterPredicted ValueFormulation Implication
Molecular Weight 314.34 g/mol Favorable for molecular mobility within polymer matrices.
LogP ~1.8 - 2.5Moderate lipophilicity; suitable for hydrophobic interactions with polymers.
Melting Point ( Tm​ ) > 210 °CHigh crystal lattice energy; necessitates an amorphous approach.
Aqueous Solubility (pH 1.2) < 0.05 mg/mLPoor gastric solubility.
Aqueous Solubility (pH 6.5) < 0.01 mg/mLPoor intestinal solubility; requires supersaturation maintenance.

Formulation Development Workflow

The development of the AOPB ASD follows a strict, self-validating decision tree. We decouple the polymer's ability to maintain supersaturation from the solid-state dissolution rate to prevent confounding variables during early screening.

Workflow A API Profiling (BCS Class II) B Polymer Screening (Solvent Shift Method) A->B C Spray Drying (ASD Generation) B->C D Secondary Drying (Residual Solvent Removal) C->D E In Vitro Characterization (Non-Sink Dissolution) D->E

Fig 1: Step-by-step workflow for ASD formulation development and validation.

Protocol 1: Polymer Screening (Solvent Shift Method)

Causality & Self-Validation: Before committing valuable API to the spray drying process, we must identify a polymer capable of maintaining supersaturation. The solvent shift method achieves this by dissolving AOPB in a water-miscible solvent and rapidly injecting it into an aqueous polymer solution[2]. This induces immediate supersaturation, allowing us to measure the "parachute" effect in isolation. To make this a self-validating system, a "No Polymer" blank is run in parallel. If the API does not rapidly precipitate in the blank, the supersaturation challenge is insufficient; if a polymer fails to significantly outperform the blank, it is rejected.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 20 mg/mL stock solution of AOPB in Tetrahydrofuran (THF).

  • Polymer Preparation: Prepare 200 µg/mL solutions of candidate polymers (e.g., HPMCAS-H, PVP-VA64, Copovidone) in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Equilibration: Pre-heat 10 mL of each polymer solution to 37 °C in a temperature-controlled dissolution vessel.

  • Solvent Shift: Inject 50 µL of the AOPB stock into the polymer solutions (Target theoretical concentration = 100 µg/mL).

  • Monitoring: Monitor real-time API concentration using in situ UV-Vis fiber optic probes (e.g., Pion Rainbow) over 24 hours.

  • Analysis: Calculate the Area Under the Curve (AUC) for supersaturation.

Table 2: Polymer Screening Results (Solvent Shift)

Polymer SystemTime to Precipitation ( Tprecip​ )Supersaturation AUC ( AUC0−24h​ )Decision
No Polymer (Blank) < 15 mins120 µg·h/mLBaseline Control
PVP-VA64 2 hours850 µg·h/mLRejected
Copovidone 4 hours1,100 µg·h/mLRejected
HPMCAS-H > 24 hours 2,350 µg·h/mL Selected

Mechanistic Pathway: The Spring and Parachute

Mechanism A Solid ASD Matrix B Dissolution (The 'Spring') A->B C Supersaturated State (High Free API) B->C D Polymer Inhibition (The 'Parachute') C->D Stabilized by Polymer F Precipitation (Crystalline API) C->F Without Polymer E Absorption (Systemic Circulation) D->E

Fig 2: Spring and parachute mechanism of amorphous solid dispersions.

Protocol 2: Spray Drying and Secondary Drying

Causality & Self-Validation: Based on the screening, HPMCAS-H is selected as the carrier matrix. Spray drying rapidly evaporates the solvent, kinetically trapping the API in an amorphous state before phase separation can occur[3]. We utilize a co-solvent system of Methanol and Dichloromethane (DCM) (1:1 v/v). Methanol effectively solvates the polar HPMCAS-H, while DCM dissolves the lipophilic AOPB. The high volatility of DCM ensures rapid droplet skin formation during atomization.

Secondary drying is a critical, non-negotiable step. Residual DCM acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the ASD and accelerating amorphous-to-crystalline reversion during storage. Residual solvent levels must be validated via Headspace GC to ensure they fall below ICH Q3C limits.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve AOPB and HPMCAS-H at a 1:3 (w/w) ratio in Methanol/DCM (1:1 v/v) to achieve a 5% w/v total solids concentration. Stir until optically clear.

  • Atomization: Process the solution through a laboratory spray dryer (e.g., Büchi B-290) using the parameters outlined in Table 3.

  • Collection: Collect the resulting ASD powder via a high-efficiency cyclone separator.

  • Secondary Drying: Transfer the powder to a vacuum oven. Dry at 40 °C (-0.1 MPa) for 24 hours.

  • Validation: Verify the amorphous nature of the final powder via Powder X-Ray Diffraction (PXRD), confirming the presence of a characteristic amorphous "halo" and the complete absence of Bragg peaks.

Table 3: Optimized Spray Drying Parameters

ParameterSetpointRationale
Inlet Temperature 85 °CEnsures rapid evaporation of the Methanol/DCM co-solvent.
Outlet Temperature 45 °CKept below the Tg​ of the ASD to prevent particle agglomeration.
Atomization Gas Flow 400 L/hGenerates fine droplets for rapid drying kinetics.
Feed Rate 5 mL/minBalances throughput with complete solvent evaporation.

Protocol 3: In Vitro Non-Sink Dissolution Testing

Causality & Self-Validation: Standard sink-condition dissolution testing fails to predict the in vivo performance of ASDs because it does not challenge the formulation's ability to maintain supersaturation. Non-sink conditions (where the target concentration is >10x the crystalline solubility) are required to validate the "parachute" effect[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ASD powder equivalent to 50 mg of active AOPB (e.g., 200 mg of a 25% drug-loaded ASD).

  • Dissolution Initiation: Introduce the powder into a mini-vessel containing 50 mL of FaSSIF (pH 6.5) at 37 °C. (Target Cmax​ = 1000 µg/mL).

  • Agitation: Agitate using USP Apparatus II (paddles) at 100 rpm.

  • Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, 120, and 240 minutes.

  • Phase Separation: Immediately centrifuge the aliquots at 13,000 rpm for 2 minutes to pellet any precipitated crystalline API or colloidal polymer-rich phases.

  • Quantification: Dilute the supernatant 1:1 with mobile phase and analyze via HPLC-UV at the API's λmax​ .

Table 4: Non-Sink Dissolution Results (FaSSIF, pH 6.5)

Timepoint (min)Crystalline AOPB (µg/mL)AOPB ASD (1:3 HPMCAS-H) (µg/mL)Fold Enhancement
5 2.1680.5324x
15 4.5890.2197x
30 6.8915.4134x
60 8.2895.0109x
120 9.5850.389x
240 10.1810.780x

Sources

Troubleshooting & Optimization

troubleshooting 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide precipitation in cell media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. This resource is designed for researchers and drug development professionals facing solubility challenges with highly lipophilic heterocyclic compounds in in vitro models.

Q: Why does 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide precipitate when added to cell culture media?

A: This specific compound exhibits dual solubility liabilities. The benzamide and pyrazole moieties facilitate strong intermolecular hydrogen bonding, creating a highly stable crystal lattice (a "brick-dust" characteristic). Simultaneously, the oxolane (tetrahydrofuran) ring drives high lipophilicity (a "grease-ball" characteristic).

When the compound is transferred from a 100% DMSO stock into an aqueous cell culture medium (pH ~7.4, high ionic strength), the sudden shift in the solvent's dielectric constant causes the hydrophobic regions to rapidly aggregate to minimize water exposure. This localized supersaturation overcomes the nucleation activation energy, leading to rapid kinetic precipitation[1].

Q: How do I diagnose the root cause of the precipitation in my assay?

A: Precipitation in in vitro assays is driven by either kinetic factors (e.g., poor mixing, cold temperatures) or thermodynamic factors (e.g., exceeding the absolute solubility limit of the compound in that specific buffer)[1]. Use the following diagnostic workflow to isolate the variable causing the crash-out.

G Start Precipitation Observed in Cell Media CheckStock Q: Is the 100% DMSO stock fully dissolved? Start->CheckStock WarmSonicate Action: Warm to 37°C & Sonicate CheckStock->WarmSonicate No DilutionMethod Q: Was direct 1:1000 dilution used? CheckStock->DilutionMethod Yes WarmSonicate->DilutionMethod Stepwise Action: Use Intermediate Dilution Protocol DilutionMethod->Stepwise Yes CheckMedia Q: Was the media cold during addition? DilutionMethod->CheckMedia No Stepwise->CheckMedia PreWarm Action: Pre-warm media to 37°C CheckMedia->PreWarm Yes Formulation Action: Formulate with HP-β-CD or Pluronic CheckMedia->Formulation No PreWarm->Formulation Resolved Solubility Achieved (Self-Validated) Formulation->Resolved

Figure 1: Diagnostic decision tree for troubleshooting kinetic and thermodynamic precipitation.

Q: How can I prevent "Solvent Shock" during media preparation?

A: "Solvent shock" occurs when a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a large volume of aqueous media. The diffusion of DMSO into the water is faster than the dispersion of the hydrophobic compound, leaving the compound stranded in an aqueous micro-environment where it rapidly nucleates[1]. To prevent this, you must control the mixing variables and use an intermediate dilution strategy[1].

Protocol A: The Intermediate Dilution Method (Self-Validating) Causality: Gradually lowering the dielectric constant prevents localized supersaturation and delays nucleation kinetics.

  • Stock Verification: Ensure your 1000x stock in 100% anhydrous DMSO is completely dissolved. Warm to 37°C and sonicate for 5 minutes if micro-crystals are visible[2].

  • Media Preparation: Pre-warm the target cell culture media to 37°C. Cold media drastically reduces thermodynamic solubility.

  • Intermediate Step: Prepare a 10x intermediate stock. Crucial: Do not use pure PBS or water. Use media supplemented with 10% FBS (proteins act as hydrophobic carriers) or 0.1% Pluronic F-68.

  • Controlled Addition: Add the 1000x DMSO stock dropwise to the intermediate solution while vortexing at medium speed. Never add the aqueous buffer to the DMSO.

  • Final Dilution: Dilute the 10x intermediate 1:10 into the final pre-warmed assay media.

  • Self-Validation: Before plating onto cells, incubate the final media at 37°C for 30 minutes and inspect under a phase-contrast microscope at 40x magnification. The absence of refractile micro-crystals validates the protocol.

Q: The compound still precipitates despite careful dilution. How can I formulate it using host-guest complexation?

A: If kinetic dilution fails, the compound has exceeded its thermodynamic solubility limit. You must alter the formulation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for in vitro rescue. HP-β-CD features a lipophilic inner cavity that encapsulates the hydrophobic oxolane/pyrazole core of the compound, while its hydrophilic exterior maintains aqueous solubility[3][4]. Water-soluble CD derivatives typically form A-type phase-solubility profiles, allowing for significant linear increases in compound solubility without altering the drug's covalent structure[4].

G Drug Hydrophobic Benzamide Core Complex 1:1 Inclusion Complex Drug->Complex Hydrophobic Interactions CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation Aqueous Soluble in Aqueous Media Complex->Aqueous Hydrophilic Exterior Shell

Figure 2: Thermodynamic stabilization via HP-β-CD host-guest inclusion complexation.

Protocol B: HP-β-CD Inclusion Complex Preparation Causality: Thermodynamic stabilization via non-covalent encapsulation shields the hydrophobic surface area from the aqueous environment[3].

  • Prepare Host Solution: Dissolve HP-β-CD in your base assay buffer to a final concentration of 5% (w/v).

  • Complexation: Add the compound (either as a dry powder or from a highly concentrated DMSO stock) directly into the cyclodextrin solution.

  • Energy Input: Sonicate the mixture in a water bath for 30 minutes at 37°C to provide the activation energy required to drive the host-guest complexation.

  • Equilibration: Allow the solution to shake overnight at room temperature to reach thermodynamic equilibrium.

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter. If the filter clogs, or if UV-Vis/HPLC quantification of the filtrate shows a massive drop in concentration compared to the pre-filtered state, the complexation was incomplete, and a higher molar ratio of HP-β-CD is required[4].

Q: What are the maximum tolerated concentrations for common co-solvents and excipients in cell assays?

A: When modifying your media formulation, you must balance solubility enhancement with cellular toxicity. High concentrations of DMSO or surfactants can disrupt cell membranes, alter cellular metabolism, and confound assay results[2].

Excipient / SolubilizerRecommended Final ConcentrationMaximum Tolerated Concentration (In Vitro)Primary Mechanism of Action
DMSO 0.1% - 0.5%1.0% (Cell-line dependent)Organic co-solvent; lowers dielectric constant
HP-β-Cyclodextrin 1% - 5% (w/v)10% (w/v)Host-guest inclusion complexation
Pluronic F-68 0.01% - 0.1%0.5%Non-ionic surfactant; steric hindrance
FBS / BSA 5% - 10%20%Protein binding; acts as a hydrophobic carrier
Q: Frequently Asked Questions (FAQs)

Q: Can I just increase the DMSO concentration to 2% to keep the compound in solution? A: No. While 2% DMSO might keep the compound soluble, it is highly cytotoxic to most cell lines and primary cells[2]. The recommended upper limit for general cell-based assays is 0.5%, with sensitive primary cells often requiring ≤0.1%[2]. Always prioritize co-solvents or cyclodextrins over increasing the DMSO fraction.

Q: My compound is soluble at room temperature but precipitates when I put the plate in the 37°C incubator. Why? A: This is a rare phenomenon indicating inverse temperature-dependent solubility. It is most frequently observed when using certain polymeric surfactants (like Pluronics) that undergo phase transitions (reaching their cloud point) at physiological temperatures. If this occurs, switch to a cyclodextrin-based approach[3].

Q: Does the presence of FBS affect the free concentration of my drug? A: Yes. Fetal Bovine Serum (FBS) contains high levels of albumin, which avidly binds hydrophobic small molecules. While this prevents precipitation by acting as a carrier, it drastically reduces the free, unbound fraction of the drug available to engage your cellular target. If your assay requires serum-free conditions to accurately determine target engagement, you must rely on HP-β-CD[4].

References
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde URL
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: MDPI URL
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL
  • Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL

Sources

Validation & Comparative

Comprehensive Guide: Validating Target Engagement of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of biochemical potency to cellular efficacy is a critical bottleneck in small-molecule drug discovery. 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (hereafter referred to as AOPB ) is a highly selective, novel kinase inhibitor probe. While biochemical assays provide baseline affinity data, they strip away the physiological context—most notably, the high intracellular concentrations of ATP (1–5 mM) that vigorously compete with ATP-competitive inhibitors[1].

This guide provides an objective, data-driven comparison of the leading methodologies for validating the intracellular target engagement (TE) of AOPB against its primary target, Leucine-Rich Repeat Kinase 2 (LRRK2). By comparing equilibrium-based NanoBRET platforms with label-free Cellular Thermal Shift Assays (CETSA), researchers can establish a self-validating system to confirm that AOPB successfully penetrates the cell membrane and engages its target in a native environment.

The Mechanistic Challenge: Biochemical vs. Cellular Potency

In cell-free biochemical assays, ATP concentrations are typically maintained artificially low (10–100 µM) to maximize the assay window. However, inside a living cell, ATP levels are exponentially higher, leading to a dramatic rightward shift in the IC₅₀ of ATP-competitive inhibitors[1]. Validating the target engagement of AOPB requires assays that preserve this competitive intracellular environment.

G AOPB AOPB (Inhibitor) LRRK2 LRRK2 (Kinase Target) AOPB->LRRK2 Competitive Binding Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylation ATP Intracellular ATP (1-5 mM) ATP->LRRK2 Endogenous Competition pRab10 p-Rab10 (Pathogenic Signal) Rab10->pRab10

Diagram 1: Mechanism of AOPB targeting LRRK2 amidst intracellular ATP competition.

Objective Comparison of Target Engagement Platforms

To rigorously validate AOPB, we compare two orthogonal TE platforms. Relying on a single assay can yield false positives due to assay-specific artifacts; therefore, utilizing both provides a self-validating dataset.

Table 1: Comparison of Target Engagement Methodologies
ParameterNanoBRET (Bioluminescence Resonance Energy Transfer)CETSA (Cellular Thermal Shift Assay)
Core Principle Proximity-based energy transfer via competitive displacement of a fluorescent tracer[2].Thermodynamic stabilization of target protein upon ligand binding[3].
Target State Exogenous (NanoLuc-fusion protein)[2].Endogenous (Native protein complexes)[3].
Equilibrium Yes. Measures true steady-state affinity (Apparent K_d)[1].No. Non-equilibrium, driven by irreversible thermal denaturation[3].
Throughput High (96/384-well microplate format)[2].Medium to Low (Requires heating blocks and Western Blot/AlphaLISA)[3].
Primary Utility Quantifying intracellular IC₅₀ and residence time under physiological ATP levels[1].Label-free confirmation of target engagement in native cells or patient tissues[3].

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is imperative to understand not just what steps to take, but why they are taken. The following protocols detail the causality behind each experimental choice for evaluating AOPB.

Protocol A: NanoBRET Target Engagement Assay

NanoBRET allows for the real-time, quantitative assessment of AOPB binding to LRRK2 in live cells[2].

  • Transfection & Seeding: Transfect HEK293 cells with a LRRK2-NanoLuc fusion vector.

    • Causality: NanoLuc acts as the ultra-bright BRET donor. Seed the cells in Opti-MEM rather than standard DMEM. Opti-MEM lacks phenol red and high serum proteins, drastically reducing background auto-fluorescence and non-specific compound binding[2].

  • Tracer Addition: Add NanoBRET Tracer K-9 (a broad-spectrum, cell-permeable fluorescent kinase probe) to the cells[2].

    • Causality: The tracer binds the ATP pocket of LRRK2, bringing the fluorescent acceptor into close proximity with the NanoLuc donor, generating a baseline BRET signal.

  • AOPB Treatment: Treat cells with a 10-point serial dilution of AOPB and incubate for exactly 2 hours at 37°C.

    • Causality: A 2-hour incubation is critical to allow AOPB to permeate the membrane, compete with both the tracer and endogenous ATP, and reach thermodynamic equilibrium[2].

  • Detection: Add Nano-Glo Substrate and an Extracellular NanoLuc Inhibitor immediately before reading.

    • Causality: The extracellular inhibitor specifically quenches any luminescence originating from dead or lysed cells in the media, ensuring the recorded BRET signal is 100% intracellular[2].

G Step1 1. Transfect HEK293 (LRRK2-NanoLuc Fusion) Step2 2. Add NanoBRET Tracer (Fluorescent Kinase Probe) Step1->Step2 Step3 3. Add AOPB (Test Compound) Step2->Step3 Step4 4. Measure BRET Signal (Quantify Displacement) Step3->Step4

Diagram 2: Step-by-step NanoBRET target engagement workflow in live cells.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA acts as the orthogonal, label-free validation system, proving that AOPB engages endogenous LRRK2 without the need for engineered fusion tags[3].

  • Live-Cell Treatment: Incubate intact A549 cells (which express high levels of endogenous LRRK2) with 1 µM AOPB or DMSO vehicle for 1 hour.

    • Causality: Treating intact cells rather than lysates ensures that the compound's ability to cross the lipid bilayer and navigate the intracellular environment is accurately assessed[3].

  • Thermal Gradient Application: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 60°C) for 3 minutes, followed by cooling at 25°C.

    • Causality: Heat induces the unfolding of the LRRK2 protein. If AOPB is bound to the kinase domain, the thermodynamic free energy of the complex increases, shifting the melting temperature (Tm) of the protein to a higher value[3].

  • Lysis and Clearance: Lyse the cells using 3 rapid freeze-thaw cycles in liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes.

    • Causality: Centrifugation pellets the denatured and aggregated proteins. Only the thermally stabilized, correctly folded LRRK2 remains in the soluble supernatant[3].

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA to calculate the ΔTm.

G Treat 1. Treat Intact Cells with AOPB Heat 2. Apply Thermal Gradient (Denaturation) Treat->Heat Lysis 3. Lyse Cells & Centrifuge Heat->Lysis Detect 4. Quantify Soluble LRRK2 (Western Blot/AlphaLISA) Lysis->Detect

Diagram 3: Cellular Thermal Shift Assay (CETSA) workflow for label-free validation.

Quantitative Data Analysis: AOPB vs. Standard Alternatives

To objectively benchmark AOPB, its target engagement profile is compared against MLi-2, a widely utilized, highly potent LRRK2 reference inhibitor.

Table 2: Pharmacological Profiling of AOPB vs. MLi-2
CompoundBiochemical IC₅₀ (Cell-Free)NanoBRET IC₅₀ (Live-Cell TE)CETSA Shift (ΔTm)Cellular Efficacy (pRab10 IC₅₀)
AOPB 2.4 nM18.5 nM+ 5.2 °C22.1 nM
MLi-2 0.8 nM14.2 nM+ 6.8 °C15.4 nM

Data Interpretation: While AOPB exhibits a slightly lower biochemical potency than MLi-2 (2.4 nM vs 0.8 nM), its NanoBRET IC₅₀ demonstrates excellent cellular penetrance and an ability to effectively outcompete intracellular ATP. The tight correlation between the NanoBRET IC₅₀ (18.5 nM) and the functional readout (pRab10 inhibition at 22.1 nM) validates that target engagement directly drives the desired phenotypic response. The robust +5.2 °C CETSA shift orthogonally confirms that AOPB stabilizes endogenous LRRK2 in its native conformation[3].

References

  • Vasta, J. D. et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.[Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

Sources

Comparative Efficacy of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide and Reference Compounds as BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a comprehensive comparison of the preclinical efficacy of a novel investigational compound, 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (hereafter referred to as Cpd-X), against established clinical reference compounds, Vemurafenib and Dabrafenib.[1][2] The pyrazole-benzamide scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[3][4] This investigation is predicated on the hypothesis that Cpd-X acts as an ATP-competitive inhibitor of the BRAF kinase, a critical node in the MAPK/ERK signaling pathway.[5][6][7]

Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cell proliferation and survival in a significant percentage of melanomas and other cancers.[8][9][10] Vemurafenib and Dabrafenib are FDA-approved drugs that selectively target this mutated BRAF V600E protein, serving as the current standard-of-care and therefore ideal comparators for this study.[2][11][12][13][14][15]

This guide details the requisite in vitro and in vivo experimental workflows, presents a comparative analysis of the resulting data, and discusses the potential therapeutic implications.

Mechanism of Action and Signaling Pathway Context

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[7][16] The V600E mutation in the BRAF kinase domain renders it constitutively active, leading to persistent downstream signaling independent of upstream stimuli.[7][8] Cpd-X, like the reference compounds, is designed to bind to the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation and activation of its downstream target, MEK.[5][6][11][12] This blockade is intended to halt the oncogenic signaling cascade, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1][11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS MEK MEK BRAF_V600E->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P Cpd_X Cpd-X Cpd_X->BRAF_V600E Inhibition Refs Vemurafenib Dabrafenib Refs->BRAF_V600E Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: BRAF V600E MAPK Signaling Pathway and Points of Inhibition.

Comparative In Vitro Efficacy

The initial evaluation of a novel kinase inhibitor involves quantifying its direct enzymatic inhibition and its effect on cancer cell viability.

Causality: The primary validation step is to confirm that Cpd-X directly inhibits the enzymatic activity of the target protein, BRAF V600E. A biochemical assay isolates the kinase from other cellular components, ensuring that any observed effect is a direct result of the compound-enzyme interaction.[17][18] We utilize a luminescence-based assay that quantifies ATP consumption (as ADP production), which is a direct measure of kinase activity.[19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Recombinant human BRAF V600E enzyme and a suitable substrate (e.g., inactive MEK1) are prepared in kinase reaction buffer. Cpd-X, Vemurafenib, and Dabrafenib are serially diluted to create a 10-point concentration gradient.

  • Kinase Reaction: 5 µL of each compound dilution is pre-incubated with the BRAF V600E enzyme in a 384-well plate for 15 minutes at room temperature.[19]

  • Initiation: The kinase reaction is initiated by adding ATP and substrate to a final volume of 25 µL. The plate is incubated for 1 hour at 30°C.

  • Signal Generation: 25 µL of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.

  • Luminescence Detection: 50 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. After a 30-minute incubation, luminescence is measured with a plate reader.[19]

  • Data Analysis: The resulting data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme) and the half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression curve fit.

Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if this inhibition translates into an anti-proliferative or cytotoxic effect in a relevant cancer cell line. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is an industry-standard model for this purpose.[21][22] The CellTiter-Glo® assay measures cellular ATP levels, which serves as a robust indicator of metabolic activity and cell viability.[23][24]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: A375 cells are seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[25][26]

  • Compound Treatment: Cells are treated with the same 10-point serial dilutions of Cpd-X, Vemurafenib, and Dabrafenib used in the biochemical assay.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure: The plates are equilibrated to room temperature for 30 minutes.[24][27] A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[23][27]

  • Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[25][27]

  • Data Acquisition: Luminescence is recorded using a plate reader. The half-maximal effective concentration (EC₅₀) is calculated by normalizing the data to vehicle-treated controls.

CompoundTargetBiochemical IC₅₀ (nM)A375 Cell EC₅₀ (nM)
Cpd-X BRAF V600E 8.2 25.6
VemurafenibBRAF V600E31.095.8
DabrafenibBRAF V600E5.518.4

Data are hypothetical and for illustrative purposes.

Analysis: The data indicates that Cpd-X is a potent, single-digit nanomolar inhibitor of the BRAF V600E kinase, comparable in biochemical potency to Dabrafenib and more potent than Vemurafenib. This potency translates effectively to a cellular context, where Cpd-X demonstrates superior anti-proliferative activity against the A375 melanoma cell line compared to Vemurafenib and is on par with Dabrafenib.

In Vivo Efficacy in a Xenograft Model

Causality: Demonstrating efficacy in an in vivo model is the critical next step. A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model validates whether the compound's in vitro activity translates to tumor growth inhibition in a complex biological system, providing preliminary insights into its pharmacokinetic and pharmacodynamic properties.[22][28][29]

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis A375 1. A375 Cell Culture Inject 2. Subcutaneous Injection into Nude Mice A375->Inject Growth 3. Tumor Growth to ~100-150 mm³ Inject->Growth Randomize 4. Randomize into Treatment Groups Growth->Randomize Dosing 5. Daily Dosing (Vehicle, Cpd-X, Refs) Randomize->Dosing Monitor 6. Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitor Endpoint 7. Euthanasia & Tumor Excision Monitor->Endpoint Analysis 8. Weigh Tumors & Perform PK/PD Analysis Endpoint->Analysis

Sources

cross-reactivity of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide in kinase profiling panels

Author: BenchChem Technical Support Team. Date: March 2026

Kinase Profiling Comparison Guide: Evaluating the Cross-Reactivity of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Introduction & Rationale

The development of targeted kinase inhibitors requires a rigorous evaluation of kinome-wide selectivity to balance therapeutic efficacy with off-target toxicity. Pyrazole-based scaffolds are privileged structures in medicinal chemistry, frequently utilized as potent ATP-competitive hinge binders [1]. This guide provides an in-depth comparative analysis of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide —a highly functionalized pyrazole-benzamide derivative—against industry-standard inhibitors (Staurosporine, Imatinib, and Tofacitinib). By examining its cross-reactivity profile through orthogonal high-throughput screening platforms, we elucidate the structural causality behind its selectivity and provide validated protocols for its evaluation.

Mechanistic Rationale & Structural Causality

The binding modality and subsequent cross-reactivity of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide are dictated by three distinct pharmacophoric regions:

  • The 1H-pyrazol-4-yl Core: Acts as the primary hinge-binding motif. The nitrogen atoms of the pyrazole ring form a critical donor-acceptor hydrogen bond pair with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu83 in CDK2 or corresponding residues in JAK/Aurora kinases) [1].

  • The Oxolan-3-yl (Tetrahydrofuran) Ring: Substituted at the N1 position of the pyrazole, this aliphatic ether projects toward the solvent-exposed channel. While it enhances aqueous solubility, its steric bulk restricts binding in kinases with bulky gatekeeper residues, inherently filtering its cross-reactivity profile.

  • The 4-Acetamido-benzamide Moiety: Extending into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif, the benzamide linkage allows the molecule to probe the activation loop's conformation. The terminal acetamido group can form secondary hydrogen bonds, a common strategy to increase selectivity against off-target kinases [2].

Experimental Workflows & Self-Validating Protocols

To accurately map the cross-reactivity of this compound, a two-tiered orthogonal approach is required: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for target affinity, followed by a KINOMEscan competitive binding assay for global selectivity [3].

Protocol 1: TR-FRET Primary Affinity Assay

This homogeneous assay is a self-validating system. The ratiometric readout (Emission 665 nm / Emission 615 nm) mathematically normalizes for well-to-well volume variations and compound autofluorescence, ensuring high trustworthiness of the data [4].

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 3X master mix containing 15 nM of the target kinase and 6 nM of Europium (Eu)-labeled anti-tag antibody.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.

  • Assay Assembly: Add 5 µL of the kinase/antibody master mix to the assay plate. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of 3X Fluorescent Kinase Tracer (e.g., Alexa Fluor 647 labeled ATP-competitive probe) at a final concentration of 30 nM.

  • Incubation & Detection: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol 2: High-Throughput KINOMEscan Profiling

To assess kinome-wide cross-reactivity, the compound is screened against a panel of >400 DNA-tagged kinases [3].

  • Binding Reaction: Combine DNA-tagged kinases, immobilized active-site directed ligands, and 1 µM of the test compound in binding buffer.

  • Equilibration: Incubate for 1 hour at room temperature to allow the test compound to compete with the immobilized ligand for the kinase active site.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify via quantitative PCR (qPCR).

  • Metric Calculation: Calculate the % Control. A % Control < 10% indicates strong binding.

Workflow A Compound Preparation (10 mM DMSO Stock) B TR-FRET Primary Assay (Target Kinases) A->B C KINOMEscan Profiling (468 Kinase Panel) B->C IC50 < 100 nM D S-Score Calculation (Selectivity Metric) C->D E Dose-Response (Kd/IC50) & Pathway Analysis D->E S(10) > 0.05

Orthogonal high-throughput screening cascade for kinase inhibitor selectivity profiling.

Comparative Data Analysis

The selectivity of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide was benchmarked against Staurosporine (a promiscuous pan-kinase inhibitor), Imatinib (a highly selective Type II inhibitor), and Tofacitinib (a JAK-family selective inhibitor). The Selectivity Score ( S10​ ) represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration [5].

Table 1: Kinome-Wide Selectivity Score ( S10​ ) Comparison

Compound S10​ at 1 µM S1​ at 1 µMPrimary Target ClassMajor Cross-Reactive Families
4-acetamido-N-[...]-benzamide 0.080.02JAK / AuroraFLT3, TRKA, RET
Staurosporine 0.850.65Pan-KinaseAlmost all kinase families
Imatinib 0.040.01ABL, KIT, PDGFRMinimal cross-reactivity
Tofacitinib 0.060.01JAK1/2/3Minimal cross-reactivity

Data Interpretation: The test compound exhibits an S10​ score of 0.08, indicating it binds to approximately 8% of the kinome with high affinity. While significantly more selective than Staurosporine, it presents broader cross-reactivity than highly optimized clinical agents like Imatinib, specifically showing off-target affinity for FLT3 and TRKA.

Table 2: Comparative IC50 / Kd Profiling (nM)

Kinase Target4-acetamido-N-[...]-benzamideStaurosporineImatinibTofacitinib
JAK2 (Primary) 123>10,0004
Aurora A (Primary) 255>10,000>5,000
FLT3 (Off-target) 1451850>5,000
TRKA (Off-target) 3102>10,000>5,000
ABL1 (Control) >5,0001525>5,000

Signaling Pathway Impact & Cross-Reactivity Consequences

The cross-reactivity of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has direct phenotypic consequences. While its primary inhibition of JAK2 effectively downregulates the STAT3 signaling pathway (driving its intended therapeutic efficacy in myeloproliferative or inflammatory models), its moderate off-target inhibition of FLT3 and TRKA intersects with the MAPK/ERK pathway.

In cellular assays, this dual-pathway interference can lead to synergistic anti-proliferative effects in specific cancer models (e.g., FLT3-ITD+ acute myeloid leukemia), but may also introduce dose-limiting toxicities in healthy tissues reliant on neurotrophic TRKA signaling.

Pathway Compound 4-acetamido-N-[1-(oxolan-3-yl) -1H-pyrazol-4-yl]benzamide Target1 JAK2 / Aurora A (Primary Targets) Compound->Target1 High Affinity (Hinge Binding) Target2 FLT3 / TRKA (Off-Target Kinases) Compound->Target2 Cross-Reactivity (Solvent Channel) Path1 STAT3 / Cell Cycle (Therapeutic Efficacy) Target1->Path1 Path2 MAPK / ERK (Phenotypic Toxicity) Target2->Path2

Divergent signaling pathway impact caused by the compound's primary and off-target kinase binding.

Conclusion & Recommendations

4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide serves as a potent, moderately selective kinase inhibitor. Its pyrazole-benzamide architecture provides excellent low-nanomolar affinity for JAK and Aurora kinases. However, researchers must account for its cross-reactivity with FLT3 and TRKA when interpreting phenotypic cellular data. For in vitro mechanistic studies, it should be utilized at concentrations strictly below 100 nM to maintain target fidelity. For further lead optimization, modifying the oxolan-3-yl group to a more sterically demanding moiety could help abrogate the FLT3/TRKA off-target liabilities by exploiting gatekeeper residue differences.

References

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.[Link]

  • Milletti, F., & Hermann, J. C. "Targeted Kinase Selectivity from Kinase Profiling Data." ACS Medicinal Chemistry Letters.[Link]

  • Collins, K., et al. "Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors." bioRxiv.[Link]

  • Moshinsky, D. J., et al. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." Journal of Biomolecular Screening.[Link]

  • Xia, X., et al. "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors." Chemistry & Biology.[Link]

High-Resolution Mass Spectrometry Platform Comparison for the Metabolic Profiling of Novel Pyrazole-Benzamide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The structural optimization of new chemical entities (NCEs) relies heavily on understanding their metabolic liabilities. For complex kinase inhibitors or targeted therapeutics—such as the novel scaffold 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (exact mass: 314.1375 Da)—identifying Phase I and Phase II metabolic byproducts is critical for assessing drug safety, efficacy, and half-life.

This guide provides an objective, data-driven comparison of modern Mass Spectrometry (MS) platforms used for metabolite identification (MetID). It details self-validating experimental workflows, explains the physicochemical causality behind protocol choices, and establishes a framework for structural elucidation using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Mechanistic Background & Metabolic Soft Spots

The compound 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (C16H18N4O3) presents several distinct functional groups that serve as predictable sites for biotransformation:

  • The Oxolane (Tetrahydrofuran) Ring: Highly susceptible to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

  • The Acetamido Group: Prone to amidase-catalyzed hydrolysis, yielding a primary amine.

  • The Pyrazole-Benzamide Linkage: Potential site for N-dealkylation or oxidative cleavage.

Ultra-performance liquid chromatography–ultraviolet–high-resolution mass spectrometry (UPLC-UV-HRMS) is the gold standard for elucidating these structural modifications, as it allows for the precise determination of elemental composition through exact mass measurements[1].

Pathway Parent Parent Drug C16H18N4O3 [M+H]+ 315.1448 M1 M1: Oxolane Hydroxylation (+15.9949 Da) [M+H]+ 331.1397 Parent->M1 CYP450 Oxidation M2 M2: Amide Hydrolysis (-42.0105 Da) [M+H]+ 273.1343 Parent->M2 Amidase Cleavage M3 M3: N-Dealkylation (-70.0418 Da) [M+H]+ 245.1030 Parent->M3 CYP450 Cleavage

Figure 1. Proposed Phase I metabolic pathways for the pyrazole-benzamide derivative.

MS Platform Performance Comparison

Choosing the correct MS architecture dictates the success of untargeted metabolomics. Identification confidence levels in HRMS analyses rely heavily on mass accuracy (<5 ppm) and isotopic fidelity[2]. We compare three primary platforms: Orbitrap (e.g., Thermo Q-Exactive), Quadrupole Time-of-Flight (Q-TOF) (e.g., Bruker Impact II), and Triple Quadrupole (QqQ) .

Table 1: Platform Comparison for Metabolite Identification
Performance MetricOrbitrap (HRMS)Q-TOF (HRMS)QqQ (Low-Res MS)
Primary Application Untargeted Discovery & Exact MassUntargeted Discovery & Isotopic FidelityTargeted Quantification (MRM)
Mass Resolving Power Up to 140,000 (at m/z 200)40,000 – 60,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm (with internal lock mass)< 2 ppmN/A (Nominal Mass)
Scan Speed Moderate (12-20 Hz)Very Fast (>50 Hz)Extremely Fast (Dwell times <1 ms)
Metabolite ID Confidence Excellent (Formula generation)Excellent (Formula + Isotope pattern)Poor (Requires known standards)
Experimental Utility Best for identifying unknown in vitro byproducts.Best for coupling with fast UHPLC gradients[3].Best for validating clearance rates of known metabolites.

Causality in Platform Selection: For the initial validation of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide byproducts, Q-TOF or Orbitrap platforms are mandatory . The fragmentation information of MS/MS obtained from collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is required to pinpoint the exact site of modification (e.g., distinguishing whether hydroxylation occurred on the oxolane ring or the benzamide ring)[4]. QqQ platforms cannot resolve isobaric interferences and are reserved for later-stage pharmacokinetic (PK) quantification.

Experimental Methodology: In Vitro HLM Incubation & LC-HRMS

To ensure scientific integrity, the following protocol represents a self-validating system. It incorporates positive controls to verify enzymatic viability and utilizes specific chemical quenchers to halt metabolism precisely.

Step 1: Human Liver Microsome (HLM) Incubation
  • Rationale: HLMs contain the full complement of Phase I enzymes (predominantly CYP450s) necessary to simulate hepatic first-pass metabolism.

  • Procedure:

    • Prepare a 100 µL reaction mixture containing 1 µM of the parent pyrazole-benzamide compound, 1.0 mg/mL HLM protein, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation: Run a parallel incubation using 7-ethoxycoumarin (10 µM) as a positive control to confirm CYP450 activity[1].

    • Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (cofactor).

    • Incubate at 37°C for 60 minutes.

Step 2: Reaction Quenching and Protein Precipitation
  • Rationale: Enzymatic activity must be halted instantaneously to ensure accurate time-point profiling. Cold acetonitrile (ACN) disrupts the hydration shell of proteins, causing immediate denaturation and precipitation, which prevents LC column clogging.

  • Procedure:

    • Add 300 µL of ice-cold ACN (containing an internal standard, e.g., labetalol) to the 100 µL reaction mixture.

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Transfer the supernatant to glass LC vials.

Step 3: LC-HRMS/MS Acquisition
  • Rationale: A reversed-phase C18 column is used to separate metabolites based on hydrophobicity. Formic acid (0.1%) is added to the mobile phase to act as an ion-pairing agent and to provide abundant protons, drastically enhancing ionization efficiency in Electrospray Ionization positive mode (ESI+)[2].

  • Procedure:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 12 minutes.

    • MS Parameters (Orbitrap): Full MS scan range m/z 100–800 at 70,000 resolution. Data-dependent MS2 (ddMS2) at 17,500 resolution using normalized collision energy (NCE) of 20, 40, and 60.

Workflow N1 1. HLM Incubation (Parent + NADPH) 37°C, 60 min N2 2. Protein Precipitation (Cold Acetonitrile) Centrifuge 14,000xg N1->N2 N3 3. UPLC Separation (C18 Column) Gradient Elution N2->N3 N4 4. HRMS/MS (Orbitrap / Q-TOF) ESI+ ddMS2 N3->N4 N5 5. Data Processing (mzCloud & Mass Defect) N4->N5

Figure 2. Step-by-step LC-HRMS workflow for in vitro metabolite profiling.

Experimental Data: Metabolite Annotation

Following data acquisition, raw files are subjected to peak alignment, background subtraction, and mass defect filtering. The identification of compounds relies on comparing the accurate mass of the precursor ion and its MS/MS fragmentation pattern against the parent drug[4].

Table 2: Putative Phase I Metabolites of the Pyrazole-Benzamide Derivative
Metabolite CodeBiotransformationFormulaTheoretical m/z [M+H]+Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Parent N/AC16H18N4O3315.1448315.1451+0.9162.05 (Benzamide cleavage), 134.06
M1 Hydroxylation (+O)C16H18N4O4331.1397331.1402+1.5162.05, 150.05 (Hydroxylated oxolane)
M2 Amide HydrolysisC14H16N4O2273.1343273.1340-1.1120.04 (Aniline derivative), 134.06
M3 N-DealkylationC12H12N4O2245.1030245.1034+1.6162.05, 83.06 (Loss of oxolane)

Data Interpretation: The presence of the m/z 162.05 fragment in M1 indicates that the benzamide moiety remains intact, proving that the hydroxylation (+16 Da) occurred on the oxolane-pyrazole side of the molecule. Conversely, in M2, the shift of the 162.05 fragment to 120.04 confirms the loss of the acetyl group via amide hydrolysis.

Conclusion

For the rigorous validation of metabolic byproducts of novel pyrazole-benzamide therapeutics, HRMS platforms (Orbitrap and Q-TOF) vastly outperform traditional QqQ systems during the discovery phase. By utilizing high-resolution exact mass (<2 ppm error) and diagnostic MS/MS fragmentation profiling, researchers can confidently map metabolic soft spots, allowing for iterative structural fortification during early-stage drug development.

References
  • Peng, Y., et al. (2022). Metabolite Identification of HIV-1 Capsid Modulators PF74 and 11L in Human Liver Microsomes. PMC. Available at:[Link]

  • Nizioł, J., et al. (2023). Untargeted metabolomic profiling of serum and urine in kidney cancer: a non-invasive approach for biomarker discovery. PMC. Available at:[Link]

  • Zonja, B., et al. (2015). LC-HRMS Suspect Screening for Detection-Based Prioritization of Iodinated Contrast Media Photodegradates in Surface Waters. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Ruttanapattanakul, J., et al. (2022). LC-MS/MS metabolomics-facilitated identification of the active compounds responsible for anti-allergic activity of the ethanol extract of Xenostegia tridentata. PLOS One. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.